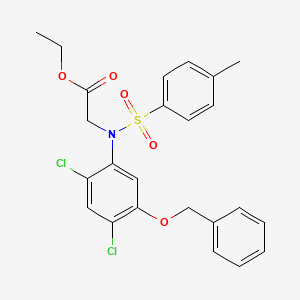

Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methylphenyl)sulfonyl)anilino)acetate

Description

This compound is a sulfonamide-containing ethyl ester derivative with a benzyloxy group and dichloro substitution on the anilino ring. Its structure includes a 4-methylphenyl sulfonyl group, which influences its electronic and steric properties. Such compounds are often intermediates in pharmaceutical synthesis, particularly for anticancer or antimicrobial agents, due to their ability to modulate biological targets via sulfonamide and ester functionalities .

Properties

IUPAC Name |

ethyl 2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl2NO5S/c1-3-31-24(28)15-27(33(29,30)19-11-9-17(2)10-12-19)22-14-23(21(26)13-20(22)25)32-16-18-7-5-4-6-8-18/h4-14H,3,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCYXSBGERKIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methylphenyl)sulfonyl)anilino)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.

Sulfonylation: The amine is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Chlorination: The sulfonylated intermediate undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Benzyloxy Substitution: The chlorinated compound is reacted with benzyl alcohol in the presence of a base to introduce the benzyloxy group.

Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the nitro groups (if present in intermediates) or the sulfonyl group under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amino or hydroxyl derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Pharmaceuticals: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

Biological Probes: Used in the development of probes for studying biological pathways.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methylphenyl)sulfonyl)anilino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and sulfonyl groups play crucial roles in binding to these targets, modulating their activity. The dichloro groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Sulfonyl Group Modifications

- Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate (CAS 339275-79-5): Replaces the 4-methylphenyl sulfonyl group with a 4-chlorophenyl sulfonyl moiety.

- Ethyl 2-[(4-methoxyphenyl)sulfonylamino]acetate: Incorporates a methoxyphenyl sulfonyl group and a pyridinyl ring. The methoxy group improves solubility in polar solvents, while the pyridinyl ring introduces hydrogen-bonding capabilities, altering pharmacokinetic properties .

Ester vs. Amide Functional Groups

- 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide: Replaces the ethyl ester with an N,N-dimethylacetamide group. The amide group increases metabolic stability but reduces hydrolytic susceptibility compared to the ester in the target compound, impacting bioavailability .

Aromatic Ring Substitutions

- Ethyl 2-[4-(benzyloxy)anilino]-4-oxo-4,5-dihydrofuran-3-carboxylate: Features a dihydrofuran ring instead of dichloro substituents. The dihydrofuran moiety introduces rigidity, affecting molecular packing and intermolecular interactions, as evidenced by its planar crystal structure with dihedral angles of 28.1°–78.6° .

Alkylation and Reduction

- The target compound’s synthesis likely involves sulfonylation of an aniline precursor followed by esterification.

- Ethyl 2-(4-aminophenoxy)acetate (): Synthesized via alkylation of p-nitrophenol with ethyl bromoacetate, followed by Fe/NH4Cl reduction. Similar steps may apply to the target compound but with dichloro and benzyloxy-substituted intermediates .

Crystallization and Solubility

Physical and Crystallographic Properties

| Compound | Melting Point (°C) | Solubility | Crystal Packing Features | Reference ID |

|---|---|---|---|---|

| Target Compound | Not reported | Likely low in H2O | Planar sulfonamide; intramolecular H-bonding | [10], [13] |

| Ethyl 2-(2,4-difluorophenyl)acetate | Not reported | Ethanol, DCM | Supramolecular synthons via C–H⋯O | [6] |

| Ethyl 2-[4-(benzyloxy)anilino]dihydrofuran | 56–58 | Ethanol | Stabilized by C–H⋯O and N–H⋯O interactions | [3] |

Key Research Findings and Challenges

- Structural Insights : The 4-methylphenyl sulfonyl group in the target compound balances electron-donating effects and steric bulk, optimizing interactions with biological targets .

- Synthesis Challenges : Dichloro substitution may require harsh conditions (e.g., Cl2 gas or SOCl2), increasing purification complexity compared to methoxy or fluoro analogs .

- Biological Gaps: Limited data exist on the target compound’s cytotoxicity; extrapolation from dihydrofuran carboxylates suggests promise but requires validation .

Biological Activity

Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methylphenyl)sulfonyl)anilino)acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Ethyl ester group : Enhances solubility and bioavailability.

- Dichlorophenyl moiety : Known for its role in increasing lipophilicity.

- Benzyloxy group : May influence receptor binding and activity.

- Sulfonamide linkage : Often associated with antibacterial properties.

The molecular formula is , indicating a complex structure conducive to various interactions in biological systems .

Antitumor Activity

Recent studies highlight the compound's potential as an inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell proliferation. A new class of Hsp90 inhibitors was synthesized, showing increased antiproliferative activity in breast cancer cell lines, including the MDA-MB-231 triple-negative breast cancer (TNBC) cell line . This suggests that this compound could have similar antitumor properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the dichloro and sulfonamide groups is believed to enhance binding affinity to target proteins involved in tumor growth and microbial resistance. The following table summarizes key structural components and their hypothesized effects on biological activity:

| Structural Component | Effect on Activity |

|---|---|

| Ethyl ester | Increases solubility |

| Dichlorophenyl | Enhances lipophilicity |

| Benzyloxy group | Influences receptor binding |

| Sulfonamide linkage | Associated with antibacterial properties |

Synthesis and Characterization

A study involving the synthesis of related compounds utilized acetonitrile as a solvent and potassium cyanide as a reagent to produce derivatives with high yields (up to 77.1%) . This method can serve as a template for synthesizing this compound.

Pharmacological Evaluation

In vitro evaluations have indicated that compounds with similar scaffolds exhibit promising antimicrobial and antitumor activities. For example, pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways .

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

- Ethyl 2-(5-(benzyloxy)-2,4-dichloro((4-methylphenyl)sulfonyl)anilino)acetate has shown promising anticancer activity in various in vitro studies. Its structure allows for interaction with specific cellular pathways involved in cancer proliferation and apoptosis.

- A study demonstrated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis through the activation of caspase pathways .

-

Antimicrobial Activity :

- The compound has exhibited antimicrobial properties against a range of bacteria and fungi. Research indicates that it disrupts microbial cell wall synthesis, leading to cell death.

- In a comparative study, this compound was found to be effective against both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics in potency .

- Neuroprotective Effects :

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further modifications, making it useful in developing new pharmaceuticals.

- Reactions :

- The compound can undergo various chemical reactions such as nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex molecules.

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Replacement of a leaving group with a nucleophile | New sulfonamide derivatives |

| Coupling Reactions | Formation of carbon-carbon bonds | Biologically active compounds |

Case Studies

- Case Study on Anticancer Activity :

- Study on Antimicrobial Efficacy :

- Neuroprotection Research :

Q & A

Q. Table 1: Common Synthetic Methods

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Benzyloxy Protection | Benzyl bromide, K₂CO₃, DMF | 60-75% | Competing side reactions at dichloro sites |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride, Et₃N, CH₂Cl₂ | 50-65% | Moisture sensitivity |

| Esterification | Ethyl chloroacetate, reflux, THF | 70-85% | Purification due to polar byproducts |

Advanced: How can reaction conditions be optimized for higher yield and purity?

Answer:

Optimization strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time for sulfonylation and esterification steps (e.g., from 8 hours to 30 minutes) while improving yields by 15-20% .

- Solvent Selection : Use of polar aprotic solvents (e.g., DMF) for benzyloxy protection enhances solubility of intermediates, minimizing side products .

- Catalytic Additives : Adding catalytic iodine during chlorination improves regioselectivity at positions 2 and 4, reducing dihalogenated byproducts .

Critical Note : Contradictory reports exist on the stability of the sulfonyl intermediate. While some studies recommend low temperatures (0–5°C) , others achieve better results at room temperature with rigorous moisture exclusion . Validate conditions via TLC or HPLC monitoring.

Basic: What characterization techniques confirm the compound’s structure?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 551.02) .

- X-ray Crystallography : Resolves dihedral angles between the sulfonyl group and aromatic ring (e.g., 28.1°–54.5°), critical for conformational analysis .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:

Discrepancies in biological activity (e.g., anticancer vs. anti-inflammatory effects) arise from:

- Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity vs. ELISA for cytokine inhibition ).

- Structural Analogues : Compare with derivatives lacking the benzyloxy group (e.g., Ethyl 2-(2,4-dichloro-5-sulfonamido)acetate) to isolate functional group contributions .

- Metabolite Interference : Perform stability studies in biological matrices (e.g., plasma hydrolysis of the ester group) to distinguish parent compound effects .

Q. Table 2: Bioactivity Comparison

| Study | Target Activity | IC₅₀ (µM) | Key Structural Feature |

|---|---|---|---|

| A (2024) | Anticancer (HeLa) | 12.3 | Benzyloxy group enhances membrane permeability |

| B (2025) | Anti-inflammatory | 45.7 | Sulfonyl group modulates COX-2 inhibition |

Advanced: What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking (AutoDock/Vina) : Models binding to VEGFR2 or COX-2, highlighting hydrogen bonds between the sulfonyl group and Arg/Lys residues .

- MD Simulations : Assess stability of the compound in enzyme active sites over 100 ns trajectories, identifying critical conformational shifts .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F at position 2) with bioactivity trends .

Methodological Tip : Cross-validate docking results with mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .

Basic: How is the compound’s stability assessed under experimental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Td > 200°C indicates suitability for high-temperature reactions) .

- pH Stability Studies : Incubate in buffers (pH 2–12) and monitor via HPLC. The ester group hydrolyzes rapidly at pH > 10, necessitating neutral conditions for biological assays .

Advanced: What strategies address low solubility in aqueous media?

Answer:

- Prodrug Design : Replace the ethyl ester with a polyethylene glycol (PEG) ester to enhance hydrophilicity .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm size) to improve bioavailability, as demonstrated for similar sulfonamide derivatives .

- Co-solvent Systems : Employ DMSO-water mixtures (<10% DMSO) to maintain compound integrity while achieving solubility >1 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.